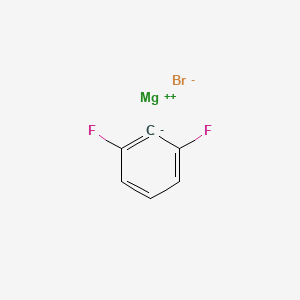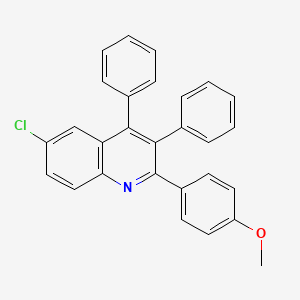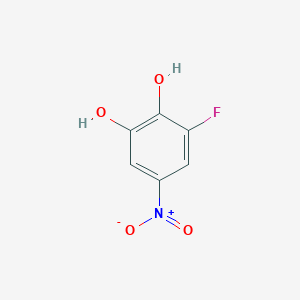![molecular formula C14H10N2O3 B12554233 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione CAS No. 143726-26-5](/img/structure/B12554233.png)
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione is a chemical compound belonging to the quinoline family.
Méthodes De Préparation
The synthesis of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise in biological assays, potentially serving as lead compounds for drug development.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione can be compared with other quinoline derivatives such as:
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione: Similar in structure but with different substituents, leading to varied biological activities.
Pyrido[2,3-g]quinoline-5,10-dione: Another quinoline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143726-26-5 |
|---|---|
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H10N2O3/c1-7-5-9-11(15-6-7)14(18)12-8(13(9)17)3-4-10(16-12)19-2/h3-6H,1-2H3 |
Clé InChI |
CBSLHGKYHVZQRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC(=N3)OC)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
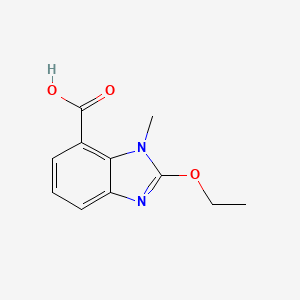

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
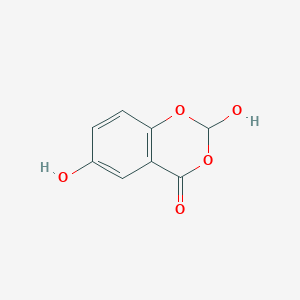
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
